1-Bromo-1,1'-BI(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1’-BI(cyclopropane) is a cyclic organic compound characterized by the presence of a bromine atom and a cyclopropane ring. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1’-BI(cyclopropane) can be synthesized through several methods. One common method involves the bromination of cyclopropane derivatives. For instance, the Hunsdiecker reaction can be employed, where silver cyclopropanecarboxylate is reacted with bromine in dichlorodifluoromethane at low temperatures . Another method involves the decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide .
Industrial Production Methods: Industrial production of 1-Bromo-1,1’-BI(cyclopropane) typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1’-BI(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 1-Bromo-1,1’-BI(cyclopropane) can lead to the formation of cyclopropanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solutions.
Major Products:
Substitution: Cyclopropane derivatives with different substituents.
Reduction: Cyclopropane.
Oxidation: Cyclopropanone derivatives.
Scientific Research Applications
1-Bromo-1,1’-BI(cyclopropane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1’-BI(cyclopropane) involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic addition reactions, leading to the formation of intermediate species that can further react with nucleophiles. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Cyclopropane: A simple cyclic hydrocarbon with similar reactivity but lacks the bromine atom.
Bromocyclopropane: Similar structure but with a single cyclopropane ring.
1,1’-BI(cyclopropane): Lacks the bromine atom but has a similar bicyclic structure.
Properties
IUPAC Name |
1-bromo-1-cyclopropylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIVBCQJIXISX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555797 |
Source
|
Record name | 1-Bromo-1,1'-bi(cyclopropane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60629-95-0 |
Source
|
Record name | 1-Bromo-1,1'-bi(cyclopropane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.